molecular formula C29H32N2O5 B7959339 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate

Cat. No.: B7959339
M. Wt: 488.6 g/mol
InChI Key: BOPGVVNITGVIJP-DEOSSOPVSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate is a complex organic compound with significant applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is notable for its unique structure and chemical properties, which make it a valuable reagent and intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common method is as follows:

  • Step 1: Protection of the amino group using tert-butoxycarbonyl (Boc) protection.

  • Step 2: Introduction of the triphenylmethyl (Trt) group to protect the carbamoyl group.

  • Step 3: Coupling of the protected amino acid derivative with methyl propanoate using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry techniques to ensure higher yields and better control over reaction parameters. This approach minimizes the use of hazardous reagents and reduces the overall environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate undergoes various chemical reactions, including:

  • Oxidation: Reaction with oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reaction with reducing agents such as lithium aluminium hydride.

  • Substitution: Reaction with nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

  • Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Nucleophiles: Hydroxide ions (OH⁻), ammonia (NH₃).

Major Products:

  • Oxidation: Yields oxidized derivatives of the compound.

  • Reduction: Produces reduced forms with different functional groups.

  • Substitution: Leads to a variety of substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate has numerous scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and synthesis pathways.

  • Biology: Serves as a protected amino acid derivative in peptide synthesis, allowing researchers to study protein structure and function.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

  • Industry: Employed in the manufacture of pharmaceuticals and fine chemicals, providing a versatile building block for various synthetic processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to bind selectively to these targets, modulating their activity and influencing biochemical pathways. This selective binding is crucial for its applications in drug design and therapeutic interventions.

Comparison with Similar Compounds

When compared to other similar compounds, methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate stands out due to its specific combination of protecting groups and functional moieties. Similar compounds include:

  • N-Boc protected amino acids

  • Trt-protected carbamoyl derivatives

  • Methyl esters of amino acids

The uniqueness of this compound lies in its dual protection strategy, which provides enhanced stability and selectivity in synthetic applications.

There you have it! That compound is certainly something fascinating

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O5/c1-28(2,3)36-27(34)30-24(26(33)35-4)20-25(32)31-29(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3,(H,30,34)(H,31,32)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPGVVNITGVIJP-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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